molecular formula C22H18N4 B12884302 4-methyl-N'-(3-pyridin-2-ylisoquinolin-1-yl)benzenecarboximidamide CAS No. 118112-03-1

4-methyl-N'-(3-pyridin-2-ylisoquinolin-1-yl)benzenecarboximidamide

Katalognummer: B12884302
CAS-Nummer: 118112-03-1
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: YHOZRVVIEBSKIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N’-(3-pyridin-2-ylisoquinolin-1-yl)benzenecarboximidamide is a complex organic compound with a molecular formula of C22H18N4 This compound features a unique structure that includes a pyridine ring, an isoquinoline ring, and a benzenecarboximidamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-(3-pyridin-2-ylisoquinolin-1-yl)benzenecarboximidamide typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzenecarboximidamide with 3-pyridin-2-ylisoquinoline under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N’-(3-pyridin-2-ylisoquinolin-1-yl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-methyl-N’-(3-pyridin-2-ylisoquinolin-1-yl)benzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-methyl-N’-(3-pyridin-2-ylisoquinolin-1-yl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide
  • 3-(4-methyl-2-oxoquinolin-1(2H)-yl)propanoate

Uniqueness

4-methyl-N’-(3-pyridin-2-ylisoquinolin-1-yl)benzenecarboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring, an isoquinoline ring, and a benzenecarboximidamide group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Eigenschaften

CAS-Nummer

118112-03-1

Molekularformel

C22H18N4

Molekulargewicht

338.4 g/mol

IUPAC-Name

4-methyl-N'-(3-pyridin-2-ylisoquinolin-1-yl)benzenecarboximidamide

InChI

InChI=1S/C22H18N4/c1-15-9-11-16(12-10-15)21(23)26-22-18-7-3-2-6-17(18)14-20(25-22)19-8-4-5-13-24-19/h2-14H,1H3,(H2,23,25,26)

InChI-Schlüssel

YHOZRVVIEBSKIN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.